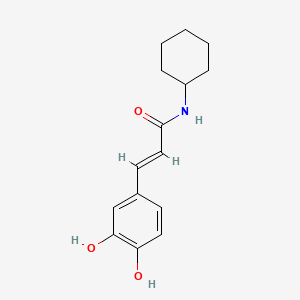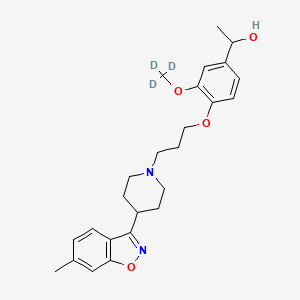
DDAO phosphate (diammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DDAO phosphate (diammonium) is a fluorescent phosphatase substrate known for its tunable excitation wavelength (600-650 nm) and long emission wavelength (656 nm) . It is used in various biochemical assays to detect enzyme activity, including β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human albumin, and esterase .
Preparation Methods
The synthesis of DDAO phosphate (diammonium) involves the reaction of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate with diammonium salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
DDAO phosphate (diammonium) undergoes hydrolysis reactions, where the phosphate bond is cleaved to yield a brightly red-fluorescent product . This hydrolysis is catalyzed by various phosphatases under specific conditions. The major product formed from this reaction is the dephosphorylated DDAO, which exhibits distinct spectroscopic properties .
Scientific Research Applications
DDAO phosphate (diammonium) is widely used in scientific research for its fluorescent properties. It is employed in:
Chemistry: Used as a substrate in enzyme assays to study phosphatase activity.
Biology: Utilized in cell biology to detect enzyme activities within cells.
Medicine: Applied in diagnostic assays to identify enzyme deficiencies or abnormalities.
Industry: Used in the development of biochips and other diagnostic tools for detecting specific enzymes.
Mechanism of Action
The mechanism of action of DDAO phosphate (diammonium) involves its hydrolysis by phosphatases, resulting in the release of a fluorescent product . This reaction is highly specific to the enzyme, allowing for precise detection and quantification. The molecular targets include various phosphatases, and the pathways involved are those related to enzyme-substrate interactions .
Comparison with Similar Compounds
DDAO phosphate (diammonium) is unique due to its long emission wavelength and high sensitivity. Similar compounds include:
Fluorescein diphosphate (FDP): A fluorogenic alkaline phosphatase substrate with a shorter emission wavelength.
4-Methylumbelliferyl phosphate (MUP): Used in fluorescence-detected ELISAs but has different spectroscopic properties.
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP): Another phosphatase substrate with distinct excitation/emission maxima.
These compounds differ in their excitation and emission properties, making DDAO phosphate (diammonium) particularly useful for applications requiring long-wavelength fluorescence .
Properties
Molecular Formula |
C15H18Cl2N3O5P |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
azane;(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C15H12Cl2NO5P.2H3N/c1-15(2)8-5-7(23-24(20,21)22)3-4-10(8)18-11-6-9(16)14(19)13(17)12(11)15;;/h3-6H,1-2H3,(H2,20,21,22);2*1H3 |
InChI Key |
BJSNVTPPOAOWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OP(=O)(O)O)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)
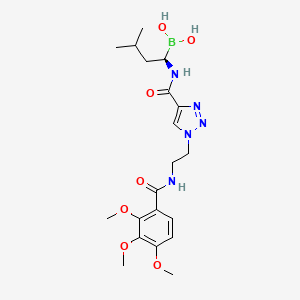
![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)


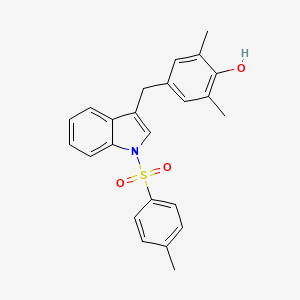
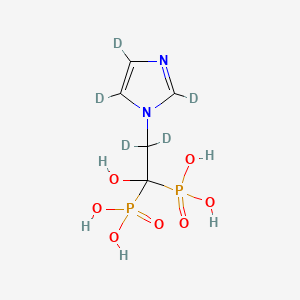

![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
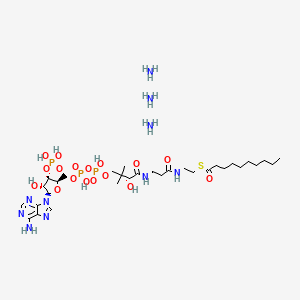
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)

